REACTION_CXSMILES
|
[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[CH3:7][C:8](=O)[CH2:9][C:10](=O)[CH3:11].Cl>O>[C:1]([NH:3][C:4]1[N:6]=[C:10]([CH3:11])[CH:9]=[C:8]([CH3:7])[N:5]=1)#[N:2]
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Name
|
|
Quantity
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42 g
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Type
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reactant
|
Smiles
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C(#N)NC(=N)N
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is then cooled
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Type
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CUSTOM
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Details
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The product obtained in crystalline form during this procedure
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Type
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CUSTOM
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Details
|
is isolated
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Type
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FILTRATION
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Details
|
by filtering it off under suction
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)NC1=NC(=CC(=N1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.8 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |